molecular formula C20H29N3O3 B2385271 (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2320226-82-0

(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2385271
CAS No.: 2320226-82-0
M. Wt: 359.47
InChI Key: XQMIARNBPHABAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. This compound's structure includes a pyrimidine ring, a piperidine ring, and a tetrahydropyran ring, indicating its potential for diverse chemical reactivity and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Cyclobutylpyrimidine Formation: : This involves the creation of a pyrimidine ring with a cyclobutyl substituent.

  • Pyrimidine to Piperidine Conversion: : The next step entails linking the pyrimidine ring to a piperidine ring via an oxy-methyl group.

  • Final Coupling: : The last step couples the piperidine derivative with a tetrahydropyran ring to form the final product.

Reagents often used in these reactions include:

  • Pyrimidine precursors

  • Cyclobutyl bromide

  • Piperidine and its derivatives

  • Tetrahydropyran and related solvents

  • Various catalysts to facilitate coupling reactions

Industrial Production Methods

In industrial settings, the synthesis would be scaled up, requiring optimization of reaction conditions to ensure yield and purity. This involves:

  • High-pressure reactors for precise control of reaction parameters

  • Continuous flow systems to manage heat and reaction time effectively

  • Advanced purification methods, such as chromatography and crystallization

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the piperidine and pyran rings.

  • Reduction: : Reduction reactions could target the same rings, leading to more saturated derivatives.

  • Substitution: : Various substitutions can occur on the pyrimidine ring, impacting the compound’s reactivity and properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, permanganates

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride

  • Substitution Reactions: : Halogenation or alkylation agents

Major Products

Reactions typically yield derivatives with modified chemical or physical properties, often investigated for enhanced biological activity or improved industrial applications.

Scientific Research Applications

The compound is utilized in various fields:

  • Chemistry: : As a precursor for synthesizing more complex molecules.

  • Biology: : In studies of molecular interactions and as a potential enzyme inhibitor.

  • Medicine: : Investigated for its therapeutic properties, including potential antiviral or anticancer activities.

  • Industry: : Used in material science for developing new polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific molecular targets, such as enzymes or receptors:

  • Molecular Targets: : Often binds to active sites of enzymes, blocking their activity.

  • Pathways: : Inhibits pathways critical for cell survival, which can be exploited in cancer treatment.

Comparison with Similar Compounds

Similar compounds often include:

  • Substituted Pyrimidines: : Known for their roles in DNA/RNA base analogs.

  • Piperidine Derivatives: : Common in pharmaceuticals due to their structural flexibility.

  • Tetrahydropyran Rings: : Frequently found in natural products with biological activity.

The uniqueness of (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone lies in the combination of these three ring systems, offering a novel scaffold for drug design or material science.

There you go! Quite a deep dive into this fascinating compound.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-20(17-6-10-25-11-7-17)23-8-4-15(5-9-23)13-26-19-12-18(21-14-22-19)16-2-1-3-16/h12,14-17H,1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMIARNBPHABAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.